3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid

Inflammation Leukotriene Synthesis Enzyme Inhibition

Researchers requiring precise regiochemistry for 5-lipoxygenase inhibition or FPR2 agonism studies often face supply inconsistency with generic pyrrole building blocks. 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid (CAS 400715-65-3) addresses this with a defined 3-formyl substitution pattern critical for target engagement. - Inhibits human 5-LO with IC50 of 500 nM, 10% more potent than the 2-formyl positional isomer (IC50 550 nM). - Activates FPR2 with EC50 of 260 nM, approximately 2.5-fold more potent than related pyrrole-based agonists. - Dual orthogonal handles (aldehyde & carboxylic acid) enable Schiff base formation, amide coupling, and diverse library synthesis. Reliable supply with verified purity (≥98% HPLC) and flexible pack sizes from mg to gram scale.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12073733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CN(C=C1C=O)CCC(=O)O
InChIInChI=1S/C8H9NO3/c10-6-7-1-3-9(5-7)4-2-8(11)12/h1,3,5-6H,2,4H2,(H,11,12)
InChIKeyWQEPEJRETBBZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Formyl-1H-pyrrol-1-yl)propanoic Acid: Properties, Reactivity & Applications


3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid (CAS 400715-65-3) is a pyrrole-based heterocyclic building block with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It is characterized by a pyrrole ring substituted with a formyl group at the 3-position and a propanoic acid moiety at the N-1 position . This specific arrangement of functional groups provides a distinct reactivity profile, enabling its use as a versatile intermediate in organic synthesis, particularly for the preparation of Schiff base ligands, functional polymers, and bioactive molecule scaffolds [1].

Workflow
Heterocyclic building block for Schiff base ligands and functional polymers
Selection Logic
3‑formyl positional isomer provides distinct reactivity vs 2‑formyl analog
Use Context
Research scaffold for enzyme inhibition and GPCR pathway studies
Method Compatibility
Orthogonal aldehyde/carboxylic acid handles suit amidation, reductive amination, esterification

Why Generic Substitution Fails for 3-(3-Formyl-1H-pyrrol-1-yl)propanoic Acid


Substitution with closely related pyrrole derivatives, such as the positional isomer 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid or the unsubstituted 3-(1H-pyrrol-1-yl)propanoic acid, is not functionally equivalent. The position of the formyl group on the pyrrole ring critically dictates the compound's electronic distribution, reactivity in electrophilic substitution and nucleophilic addition reactions, and ultimately its biological target engagement profile [1]. For example, the 3-formyl isomer exhibits distinct inhibitory potency and selectivity patterns against targets like 5-lipoxygenase (5-LO) and formyl peptide receptor 2 (FPR2) compared to its 2-formyl counterpart [2][3]. Furthermore, the absence of the formyl group entirely, as in the unsubstituted analog, eliminates key reactivity handles required for Schiff base formation and many downstream synthetic applications [4]. Therefore, for applications demanding specific reactivity or target engagement, generic substitution is not scientifically justifiable.

Target Compound
3‑(3‑Formyl‑1H‑pyrrol‑1‑yl)propanoic acid
Reactivity 3‑formyl pyrrole directs electrophilic substitution; Schiff base formation enabled
Reported target context Distinct 5‑LO and FPR2 engagement profiles reported
Potential Substitute
3‑(2‑Formyl‑1H‑pyrrol‑1‑yl)propanoic acid / 3‑(1H‑pyrrol‑1‑yl)propanoic acid
Mismatch 2‑formyl isomer may shift electronic distribution and target potency patterns
Loss of handle Unsubstituted analog lacks aldehyde; Schiff base and condensation pathways blocked

Quantitative Differentiation Evidence for 3-(3-Formyl-1H-pyrrol-1-yl)propanoic Acid


5-Lipoxygenase Inhibition vs. 2-Formyl Isomer

3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid demonstrates superior inhibitory potency against human 5-lipoxygenase (5-LO) compared to its 2-formyl positional isomer. In a direct assay measuring the reduction of 5-LO product formation in human PMNLs (polymorphonuclear leukocytes) following a 15-minute pre-incubation with arachidonic acid, the 3-formyl compound exhibited an IC50 of 500 nM [1]. Under identical assay conditions, the 2-formyl isomer, 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid, displayed a lower potency with an IC50 of 550 nM [2]. This 10% improvement in potency (ΔIC50 = 50 nM) highlights the influence of the formyl group's position on the pyrrole ring for 5-LO target engagement.

5‑LO Inhibition
Head‑to‑head
IC₅₀ 500 nM (3‑formyl) vs 550 nM (2‑formyl isomer) in human PMNL
Reported 10% lower IC₅₀ supports comparative 5‑LO pathway study design
Same assay platform; 15 min pre‑incubation before arachidonic acid
Inflammation Leukotriene Synthesis Enzyme Inhibition

FPR2 Agonism Cell-Based Potency

The compound exhibits significant agonist activity at the human formyl peptide receptor 2 (FPR2), a key GPCR involved in inflammation resolution. In a functional assay measuring calcium influx, 3-(3-formyl-1H-pyrrol-1-yl)propanoic acid activated FPR2 with an EC50 of 260 nM in transfected HL60 cells [1]. A related compound in the same structural class, but with a different N-substitution pattern, showed a markedly lower potency with an EC50 of 660 nM in human PMNs [2]. This demonstrates that the specific substitution pattern of 3-(3-formyl-1H-pyrrol-1-yl)propanoic acid is critical for achieving high-potency FPR2 agonism.

FPR2 Agonism
Class‑level
EC₅₀ 260 nM (HL60) vs 660 nM (related agonist in PMN)
Assay‑response context; may support FPR2 signaling research tool selection
FLIPR calcium flux, 240 s readout; different cell backgrounds limit direct translation
GPCR Agonism Inflammation Resolution Calcium Flux

LDHA Inhibition Potency Profile

3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid acts as an inhibitor of human lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway often upregulated in cancer cells. It inhibits purified human liver LDHA with a Ki value of 39,000 nM (39 µM) and an IC50 of 37,000 nM (37 µM) in a fluorimetric assay monitoring NADH oxidation over 3 minutes [1]. While this potency is modest compared to optimized clinical candidates, it provides a defined starting point for structure-activity relationship (SAR) studies. In comparison, the positional isomer 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid shows a Ki of 5,460 nM (5.46 µM) against LDHA in human liver, indicating that the 2-formyl isomer is approximately 7-fold more potent in this assay context [2].

LDHA Inhibition
Cross‑study
Ki 39 µM (3‑formyl) vs 5.46 µM (2‑formyl isomer) on human liver LDHA
2‑formyl isomer reported ~7‑fold more potent; guides SAR building block selection
Purified enzyme, NADH oxidation assay; potency context requires project‑specific review
Cancer Metabolism Warburg Effect Glycolysis

Optimal Applications of 3-(3-Formyl-1H-pyrrol-1-yl)propanoic Acid


Salen-Type Ligand Synthesis

This compound serves as a key intermediate in the multi-step synthesis of salen-type Schiff base ligands. The synthesis involves converting 3-(1H-pyrrol-1-yl)propanoic acid to a mixed anhydride, followed by esterification and subsequent Schiff condensation with diamines [1]. The resulting ligands, featuring pyrrole pendant arms, are valuable in coordination chemistry for the development of metal complexes with potential applications in catalysis and materials science.

Functional Conductive Polymers for Sensors

The pyrrole moiety of this compound makes it a suitable monomer for the synthesis of conductive polymers. Its carboxylic acid group allows for post-polymerization functionalization or enhanced adhesion to substrates [2]. Such polymers are of interest in the development of electrochemical and biological sensors, where the specific reactivity of the 3-formyl group could be used to covalently attach sensing elements .

5-Lipoxygenase Inhibition in Inflammation Research

Based on its demonstrated inhibitory activity against human 5-lipoxygenase (IC50 = 500 nM) [3], this compound is a relevant tool or lead-like scaffold for investigating the leukotriene biosynthesis pathway. Researchers studying inflammatory diseases, asthma, or cancer can utilize this compound in enzymatic and cell-based assays to probe 5-LO function, with the added benefit that its potency profile is distinct from its 2-formyl isomer, allowing for comparative SAR studies.

Heterocyclic Library Building Block

The compound's dual functional groups (aldehyde and carboxylic acid) provide orthogonal reactivity handles. The aldehyde can undergo reductive amination, Grignard addition, or oxidation, while the carboxylic acid is amenable to amide coupling or esterification. This makes it an efficient building block for generating diverse compound libraries for biological screening or materials discovery.

Application
Selection Property
Validation Focus
Salen‑type ligand synthesis
Aldehyde reactivity for Schiff base condensation
Coordination chemistry and metal complex formation
Conductive polymer synthesis
Pyrrole electropolymerization with carboxylic acid functionality
Sensor substrate adhesion and post‑modification
5‑LO pathway studies
Reported 5‑LO inhibition profile
Comparative assay context with 2‑formyl isomer
Heterocyclic library synthesis
Orthogonal aldehyde and carboxylic acid handles
Diverse scaffold generation for biological screening

Technical Documentation Hub

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23 linked technical documents
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